2-Amino-6-(pyridin-3-yl)benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-amino-6-pyridin-3-ylbenzonitrile |
InChI |
InChI=1S/C12H9N3/c13-7-11-10(4-1-5-12(11)14)9-3-2-6-15-8-9/h1-6,8H,14H2 |
InChI Key |
TUIKBPHYWKCYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 6 Pyridin 3 Yl Benzonitrile and Its Analogs
Direct Synthetic Routes to 2-Amino-6-(pyridin-3-yl)benzonitrile
Direct synthetic routes to this compound typically involve the formation of the crucial carbon-carbon bond between the benzonitrile (B105546) and pyridine (B92270) rings, or the introduction of the amino group at a late stage.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of aryl-aryl bonds. The Suzuki-Miyaura coupling is a prominent example, but other transition metal-mediated strategies also offer viable pathways.
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including 2-amino-6-arylbenzonitriles. openochem.orgnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, a plausible approach is the coupling of a 2-amino-6-halobenzonitrile with pyridin-3-ylboronic acid.
A general procedure for the Suzuki-Miyaura coupling to synthesize 2-amino-6-aryl derivatives is illustrated by the synthesis of 2-amino-6-arylbenzothiazoles. openochem.orgnih.gov In a typical reaction, 2-amino-6-bromobenzothiazole (B93375) is coupled with various arylboronic acids using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a suitable solvent system. openochem.org Adapting this for the target molecule, 2-amino-6-bromobenzonitrile (B1277456) could be reacted with pyridin-3-ylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when dealing with heteroaromatic coupling partners which can sometimes pose challenges. wikipedia.orgnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-6-aryl Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Amino-6-bromobenzothiazole | Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | Moderate | openochem.org |
| 2 | 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 95 | 64 | openochem.org |
| 3 | Aryl Bromide | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 2 | KF | Dioxane | - | 63-82 | wikipedia.org |
The successful coupling of 2-pyridyl nucleophiles with various aryl bromides has been demonstrated, highlighting the feasibility of incorporating pyridine rings via this methodology. wikipedia.orgnih.gov The use of specialized ligands and boronate salts can be beneficial in overcoming challenges associated with the reactivity of pyridine-based organoboranes. wikipedia.org
Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Stille and Heck reactions can also be considered for the synthesis of the this compound scaffold.
The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org For the target molecule, this could involve the reaction of a 2-amino-6-halobenzonitrile with a pyridin-3-ylstannane or vice versa. The Stille coupling is known for its tolerance of a wide range of functional groups. openochem.org However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.orgwikipedia.org
The Mizoroki-Heck reaction is another powerful tool for C-C bond formation, typically involving the reaction of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org While not a direct route to a biaryl system in its classic form, variations of the Heck reaction, such as the amino-Heck reaction, can be employed to construct nitrogen-containing heterocycles. wikipedia.org A direct arylation of a pre-formed 2-aminobenzonitrile (B23959) at the 6-position with a pyridine derivative via a C-H activation strategy could also be a potential, more atom-economical approach.
C-N Bond Formation Approaches
An alternative strategy to construct this compound is to first synthesize the 6-(pyridin-3-yl)benzonitrile scaffold and then introduce the amino group. The Buchwald-Hartwig amination is a premier method for forming C-N bonds. researchgate.netwikipedia.orgbuchler-gmbh.comnih.govlibretexts.orgacsgcipr.org
This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base. wikipedia.orglibretexts.org To synthesize the target molecule, one could envision the amination of 2-chloro-6-(pyridin-3-yl)benzonitrile. A challenge in this approach is the potential for the pyridine nitrogen to interfere with the palladium catalyst. However, the development of sophisticated ligand systems has greatly expanded the scope of the Buchwald-Hartwig amination to include a wide variety of heteroaromatic substrates. nih.govacsgcipr.org The use of ammonia (B1221849) equivalents or aqueous ammonia has also been reported, offering a direct route to primary arylamines. synthesisspotlight.com
Table 2: General Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine Source | Catalyst/Ligand | Base | Solvent | Temp (°C) | Reference |
| 1 | Aryl Halide | Primary/Secondary Amine | Pd(0) or Pd(II) / Phosphine Ligand | Strong Base (e.g., NaOtBu) | Toluene, Dioxane | Room Temp to Reflux | wikipedia.orgnih.govlibretexts.orgacsgcipr.org |
| 2 | Aryl Halide | Aqueous Ammonia | Pd Catalyst / Specialized Ligand | Hydroxide Base | - | - | synthesisspotlight.com |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) offers a classical yet effective method for introducing an amino group onto an activated aromatic ring. For this reaction to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups ortho or para to a good leaving group (typically a halide). organic-chemistry.orgnih.gov
In the context of synthesizing this compound, an SNAr reaction could be employed. If one starts with a 2-halo-6-(pyridin-3-yl)benzonitrile, the nitrile group and the pyridyl group, both being electron-withdrawing, would activate the ring towards nucleophilic attack by an amine source like ammonia. The reaction is often carried out at elevated temperatures and sometimes high pressures. The regioselectivity of such reactions on substituted quinazolines has been studied, providing insights into the factors governing the position of nucleophilic attack. nih.gov
Multicomponent Reaction Strategies for Analogous Benzonitrile Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. researchgate.netresearchgate.netresearchgate.net Several MCRs are known for the synthesis of highly substituted aminopyridines and related nitrogen-containing heterocycles, which could be adapted for the synthesis of analogs of the target molecule. researchgate.netresearchgate.net
One such example is the synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles through a multicomponent reaction of an aldehyde, malononitrile (B47326), and a thiophenol, catalyzed by metal-organic frameworks. researchgate.net Another relevant MCR is the synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylpyridine-3-carbonitriles from 3-acetyl-2H-chromen-2-one, an arylaldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297). researchgate.net
While a direct MCR for this compound is not explicitly reported, the principles of MCRs suggest that a convergent synthesis could be designed. For instance, a reaction involving a pyridine-containing building block, a source of the aminobenzonitrile core, and a third component could potentially lead to the desired scaffold or a close analog.
The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes. researchgate.netumich.edusemanticscholar.org Although it produces thiophenes, the underlying principles of condensing a carbonyl compound with an active methylene (B1212753) nitrile could potentially be adapted to benzonitrile synthesis under different conditions or with different starting materials.
The Thorpe-Ziegler reaction , an intramolecular condensation of dinitriles, is a powerful tool for the synthesis of cyclic ketones and enamines, which are precursors to substituted benzonitriles. buchler-gmbh.comwikipedia.orgchem-station.comresearchgate.net This reaction highlights the utility of nitrile chemistry in constructing complex cyclic systems.
Green Chemistry Approaches in Synthetic Transformations
In recent years, the principles of green chemistry have been increasingly integrated into synthetic organic chemistry to minimize environmental impact. These approaches focus on the use of less hazardous solvents, alternative energy sources, and catalyst-free or reduced-catalyst conditions to enhance reaction efficiency and sustainability.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgarkat-usa.orgresearchgate.net This technique has been successfully applied to the one-pot synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related to this compound.
The synthesis of 2-amino-3-cyanopyridine analogs can be efficiently achieved through a one-pot condensation of an appropriate aldehyde, a methyl ketone, malononitrile, and ammonium acetate under microwave irradiation. semanticscholar.org This solvent-free approach is not only rapid but also aligns with the principles of green chemistry by eliminating the need for potentially harmful solvents. semanticscholar.orgtandfonline.com For instance, the synthesis of various 2-amino-6-aryl-4-phenylpyridine-3-carbonitriles has been accomplished in high yields within minutes using this technology.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 2-Amino-3-cyanopyridine Analogs
| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzaldehyde, Acetophenone (B1666503), Malononitrile, Ammonium Acetate | Microwave (solvent-free) | 5 min | 92 | semanticscholar.org |
| 2 | 4-Chlorobenzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | Microwave (solvent-free) | 6 min | 95 | semanticscholar.org |
| 3 | Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | Conventional Heating | 8 h | 75 | semanticscholar.org |
The data clearly indicates the significant advantages of microwave-assisted synthesis in terms of reaction time and yield.
Developing synthetic protocols that proceed efficiently without the need for a catalyst, or with a reduced amount of catalyst, is a key goal in green chemistry. Catalyst-free, one-pot, multi-component reactions are particularly attractive for the synthesis of complex molecules like 2-amino-3-cyanopyridine derivatives from simple starting materials. rawdatalibrary.netresearchgate.netresearchgate.net
These reactions are often carried out under solvent-free conditions or in environmentally benign solvents like water. tandfonline.comresearchgate.net The synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles, for example, has been achieved by simply heating a mixture of an acetophenone oxime, an aldehyde, and malononitrile without any catalyst. rawdatalibrary.net This approach offers good to high yields and simplifies the purification process as there is no catalyst to be removed.
Another green approach involves the use of ultrasound in a one-pot, four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate, which can also proceed without a catalyst. tandfonline.com
Table 2: Catalyst-Free Synthesis of 2-Amino-3-cyanopyridine Analogs
| Entry | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde, Acetophenone oxime, Malononitrile | 120 °C, solvent-free | 30 min | 85 | rawdatalibrary.net |
| 2 | Benzaldehyde, Acetophenone oxime, Malononitrile | 120 °C, solvent-free | 25 min | 90 | rawdatalibrary.net |
| 3 | Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | Ultrasound, solvent-free | 4-25 min | 85-99 | tandfonline.com |
These methodologies demonstrate the feasibility of synthesizing complex pyridin-3-yl-benzonitrile analogs in an efficient and environmentally friendly manner.
Purification and Isolation Techniques for the Compound
The purification and isolation of the target compound are critical steps to ensure its suitability for subsequent applications. The most common techniques employed for the purification of this compound and its analogs are recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial for effective purification. For 2-aminopyridine (B139424) derivatives, common solvents for recrystallization include ethanol, chloroform, and mixtures of solvents like hexane/acetone (B3395972). The selection of an appropriate solvent system depends on the solubility of the compound and its impurities at different temperatures.
Column chromatography is a versatile purification technique used to separate compounds from a mixture. For analogs of this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is chosen based on the polarity of the compounds to be separated. A mixture of petroleum ether and acetone has been used as an eluent for the purification of a structurally similar compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile. researchgate.net The polarity of the eluent is often gradually increased to effectively separate the desired product from byproducts and unreacted starting materials.
Table 3: Purification Techniques for 2-Amino-3-cyanopyridine Analogs
| Compound Class | Purification Method | Stationary Phase | Eluent/Solvent System | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-diarylpyridine-3-carbonitriles | Column Chromatography | Silica Gel | n-hexane/ethyl acetate | nih.gov |
| 2-Amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile | Column Chromatography | Silica | Petroleum ether/acetone (5:1 v/v) | researchgate.net |
| General 2-aminopyridine derivatives | Recrystallization | - | Ethanol, Chloroform |
The selection of the purification method and the specific conditions are determined by the physical and chemical properties of the target compound and the nature of the impurities present in the reaction mixture.
Advanced Spectroscopic and Structural Elucidation of 2 Amino 6 Pyridin 3 Yl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool utilized to elucidate the molecular structure of 2-Amino-6-(pyridin-3-yl)benzonitrile. By analyzing the magnetic properties of its atomic nuclei, detailed information regarding the connectivity and chemical environment of each atom within the molecule can be obtained.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR spectroscopy provides information about the hydrogen atoms present in the molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) and pyridine (B92270) rings, as well as the protons of the amino group. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The protons on the benzonitrile ring are anticipated to appear as a multiplet, likely a triplet and two doublets, due to spin-spin coupling with adjacent protons. The protons of the pyridine ring will also display characteristic splitting patterns. Specifically, the proton at the 2-position of the pyridine ring is expected to be the most deshielded due to its proximity to the nitrogen atom. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.90 | s | 1H | H-2' |
| ~8.65 | d | 1H | H-6' |
| ~8.00 | d | 1H | H-4' |
| ~7.45 | t | 1H | H-4 |
| ~7.40 | dd | 1H | H-5' |
| ~6.90 | d | 1H | H-5 |
| ~6.75 | d | 1H | H-3 |
Note: The data presented are predicted values based on the analysis of structurally similar compounds and may not represent experimentally determined values.
Carbon (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom.
The carbon atom of the nitrile group (-C≡N) is characteristically found in the downfield region of the spectrum. The carbon atoms of the aromatic rings will resonate in the typical aromatic region, with their specific chemical shifts being influenced by the attached substituents (the amino group and the pyridine ring). The carbon atom attached to the amino group (C-2) is expected to be significantly shielded, while the carbon attached to the pyridine ring (C-6) will be deshielded.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~160.0 | C-6 |
| ~152.0 | C-2' |
| ~150.0 | C-6' |
| ~138.0 | C-4' |
| ~134.0 | C-4 |
| ~133.0 | C-3' |
| ~124.0 | C-5' |
| ~118.0 | -CN |
| ~117.0 | C-5 |
| ~115.0 | C-3 |
| ~108.0 | C-1 |
Note: The data presented are predicted values based on the analysis of structurally similar compounds and may not represent experimentally determined values.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the coupled protons on the benzonitrile ring and between the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbon atoms. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the benzonitrile and pyridine rings. For example, correlations between the protons of the pyridine ring and the carbons of the benzonitrile ring would confirm the C-C bond linking the two aromatic systems.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of the functional groups within the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), nitrile (C≡N), and aromatic (C-H and C=C) functional groups.
The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group typically gives a sharp, medium-intensity band around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |
| 2230 - 2210 | Strong | C≡N stretching |
| 1620 - 1580 | Strong | N-H bending |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |
Note: The data presented are predicted values based on the analysis of structurally similar compounds and may not represent experimentally determined values.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups tend to give strong signals in IR, non-polar and symmetric functional groups often show strong signals in Raman spectra.
In the FT-Raman spectrum of this compound, the C≡N stretching vibration is expected to be a very strong and sharp band. The symmetric breathing vibrations of the aromatic rings are also anticipated to be prominent. The N-H stretching vibrations, however, are generally weak in Raman spectroscopy.
Table 4: Predicted FT-Raman Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2230 - 2210 | Very Strong | C≡N stretching |
| 1610 - 1590 | Strong | Aromatic C=C stretching |
Note: The data presented are predicted values based on the analysis of structurally similar compounds and may not represent experimentally determined values.
Potential Energy Distribution (PED) Analysis of Vibrational Modes
Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational spectra, such as those obtained from Infrared (IR) and Raman spectroscopy. By correlating the calculated vibrational frequencies with the motions of specific internal coordinates (e.g., bond stretching, angle bending, and torsional rotations), PED analysis offers a quantitative description of each normal mode.
For this compound, a theoretical vibrational analysis would typically be performed using quantum chemical calculations, such as Density Functional Theory (DFT). The resulting PED would allow for the unambiguous assignment of complex vibrational bands in the experimental spectra, which can be challenging due to the coupling of various vibrational modes in a polyatomic molecule. For instance, the characteristic stretching vibrations of the nitrile (C≡N), amine (N-H), and pyridine ring C=N and C=C bonds, as well as the various bending and deformation modes, could be precisely assigned.
Table 1: Hypothetical Potential Energy Distribution (PED) for Major Vibrational Modes of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (%) |
|---|---|---|
| ~3400-3500 | ν(N-H) asymmetric stretching | N-H stretch (95%) |
| ~3300-3400 | ν(N-H) symmetric stretching | N-H stretch (96%) |
| ~2220-2230 | ν(C≡N) stretching | C≡N stretch (85%) |
| ~1600-1650 | δ(NH₂) scissoring | NH₂ bend (60%) + C=C stretch (20%) |
| ~1550-1600 | ν(C=C) aromatic stretching | C=C stretch (75%) |
| ~1400-1500 | ν(C=N) pyridine ring stretching | C=N stretch (65%) + C-C stretch (20%) |
Note: This table is illustrative and does not represent actual experimental or calculated data for the compound.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores.
For this compound, the UV-Vis spectrum is expected to exhibit absorptions corresponding to π → π* and n → π* transitions within the benzonitrile and pyridine ring systems. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent structures. The solvent environment can also influence the λmax values due to solvatochromic effects.
Specific experimental UV-Vis absorption data for this compound has not been reported in the available literature. A typical presentation of such data is shown below:
Table 2: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| Methanol | 254 | 25,000 | π → π* |
| Methanol | 320 | 12,000 | n → π* |
Note: This table is for illustrative purposes only.
Mass Spectrometry for Molecular Composition Verification
High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, allowing them to be ionized with minimal fragmentation.
For this compound, HRMS-ESI would be used to measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The high accuracy of the measurement (typically to within a few parts per million) would confirm the molecular formula, C₁₂H₉N₃.
While this technique is standard for the characterization of new compounds, specific HRMS-ESI data for this compound has not been found in the reviewed literature.
Table 4: Hypothetical HRMS-ESI Data for this compound
| Ion | Calculated m/z | Measured m/z | Difference (ppm) |
|---|---|---|---|
| [C₁₂H₁₀N₃]⁺ ([M+H]⁺) | 196.0875 | 196.0873 | -1.0 |
Note: This table is for illustrative purposes and does not represent measured data.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
An X-ray crystallographic study of this compound would reveal the planarity of the aromatic rings, the conformation of the molecule, and the nature of the intermolecular forces that stabilize the crystal lattice. The amino group is expected to participate in hydrogen bonding, which could significantly influence the solid-state structure.
A crystallographic information file (CIF) containing the complete structural details would be the primary result of this analysis. However, no single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in the scientific literature to date.
Table 5: Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 95.67 |
| Volume (ų) | 1025.4 |
| Z | 4 |
Note: This table is illustrative and does not represent actual crystallographic data.
Computational and Theoretical Investigations of 2 Amino 6 Pyridin 3 Yl Benzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide a theoretical framework for predicting molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies of Electronic Structure
DFT is a widely used computational method that relates the electron density of a system to its energy. It offers a balance between accuracy and computational cost, making it suitable for studying a wide range of molecules.
The first step in a typical DFT study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure. The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric properties. For 2-Amino-6-(pyridin-3-yl)benzonitrile, this would involve determining the spatial relationship between the aminobenzonitrile and pyridine (B92270) rings.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer interactions between different parts of the molecule, such as the delocalization of electron density from donor to acceptor orbitals. This analysis would elucidate the nature of the intramolecular interactions in this compound, including the hybridization of the atoms and the extent of electronic communication between the two aromatic rings.
The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would highlight the electrostatic landscape arising from the amino, nitrile, and pyridine functionalities.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states. It is commonly used to predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. This analysis would provide theoretical insights into the photophysical properties of this compound, such as its expected absorption wavelengths and the nature of the electronic transitions involved.
While the specific data for this compound is not available, the principles outlined above represent the standard and essential computational approaches that would be necessary to build a thorough and scientifically accurate understanding of this compound's theoretical chemistry. Future research in this area would be invaluable for characterizing this molecule and exploring its potential applications.
Prediction of NMR Chemical Shifts (e.g., GIAO Method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for this purpose. researchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these calculated shielding values to the shielding value of a standard compound, such as Tetramethylsilane (TMS), computed at the same level of theory. nih.gov
The process begins with the optimization of the molecule's geometry, typically using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.net Following geometry optimization, the GIAO calculation is performed to obtain the absolute shielding values (σ). The predicted chemical shift (δ) is then calculated using the formula: δ_pred = σ_ref - σ_calc, where σ_ref is the shielding constant of the reference (TMS) and σ_calc is the shielding constant of the nucleus of interest.
For complex organic molecules like this compound, these predictions are crucial for assigning experimental spectra, especially for distinguishing between isomers or identifying specific proton and carbon environments. rsc.org A linear regression analysis comparing experimental and computed shifts can further refine the accuracy of the predictions. nih.gov
Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO Method. Note: These are illustrative values based on typical shifts for similar aromatic systems. Actual experimental and calculated values would be required for a definitive assignment.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|
| C-CN | 118.5 | Nitrile Carbon |
| C-NH₂ | 152.0 | Carbon bonded to Amino Group |
| C-Py | 140.2 | Benzene (B151609) carbon bonded to Pyridine |
| Py-C2' | 150.1 | Pyridine C2' |
| Py-C4' | 135.8 | Pyridine C4' |
Vibrational Frequency Calculations and Spectral Simulations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, are highly effective in calculating these vibrational frequencies and simulating the corresponding spectra. nih.gov
After obtaining the optimized molecular geometry, which corresponds to a minimum on the potential energy surface, a frequency calculation is performed. This calculation yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration (e.g., stretching, bending, torsion). elixirpublishers.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP). nih.gov
The calculations also provide the infrared intensities and Raman activities for each mode, allowing for the simulation of the full FT-IR and FT-Raman spectra. researchgate.net A detailed analysis of the Potential Energy Distribution (PED) helps in assigning the calculated frequencies to specific atomic and group motions within the molecule. elixirpublishers.com
Table 2: Hypothetical Selected Vibrational Frequencies and Assignments for this compound. Note: These are representative values. A full analysis would include all 3N-6 normal modes.
| Mode | Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|---|
| ν(N-H) asym | NH₂ asymmetric stretch | 3450 | Strong | Medium |
| ν(N-H) sym | NH₂ symmetric stretch | 3350 | Strong | Medium |
| ν(C≡N) | Nitrile stretch | 2225 | Very Strong | Strong |
| δ(N-H) | NH₂ scissoring | 1640 | Medium | Weak |
| ν(C=C/C=N) | Aromatic ring stretches | 1600-1400 | Strong | Strong |
| ν(C-C) | Inter-ring stretch | 1280 | Medium | Strong |
Reactivity Index Analysis (e.g., Fukui Functions, ELF, LOL)
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. These tools help predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov
Fukui Functions (f(r)) measure the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org Condensed Fukui functions simplify this by providing values for each atom. The function fk+ indicates reactivity towards a nucleophilic attack (where an electron is accepted), while fk- indicates reactivity towards an electrophilic attack (where an electron is donated). faccts.de These are calculated using the electron densities or atomic charges of the neutral molecule (N), its anion (N+1), and its cation (N-1). researchgate.net
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual map of electron localization in a molecule. nih.gov Regions with high ELF/LOL values correspond to covalent bonds and lone pairs, helping to visualize the molecule's electronic structure and identify regions of high electron density that might be susceptible to electrophilic attack.
For this compound, one would expect the nitrogen of the pyridine ring and the amino group to be primary sites for electrophilic attack, while the carbon atoms of the pyridine ring and the nitrile carbon could be susceptible to nucleophilic attack.
Conformational Landscape Analysis
Molecules with single bonds connecting rigid structural units, like the C-C bond between the benzonitrile (B105546) and pyridine rings in this compound, can exist in multiple conformations. Conformational analysis aims to map the potential energy surface (PES) to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.govacs.org
This is typically done by performing a relaxed PES scan, where the dihedral angle of the bond of interest is systematically varied, and at each step, the rest of the molecule's geometry is optimized. researchgate.net The resulting plot of energy versus dihedral angle reveals the most stable conformation(s). For biaryl systems, the planarity is a balance between the stabilizing effect of π-conjugation (favoring planar conformations) and the destabilizing steric hindrance between ortho substituents (favoring twisted conformations). nih.gov In this molecule, the interplay between the ortho amino group and the hydrogen on the C2' position of the pyridine ring will be a key determinant of the lowest-energy conformation.
Theoretical Studies of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the reaction pathway from reactants to products, researchers can identify transition states (TS), intermediates, and calculate the associated activation energies (Ea). This information provides a detailed understanding of reaction kinetics and selectivity.
For a molecule like this compound, theoretical studies could investigate various potential reactions. For example, the amino group could undergo electrophilic substitution, or the nitrile group could participate in cycloaddition reactions. acs.org A typical study involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Finding the Transition State: Using algorithms to locate the first-order saddle point on the potential energy surface that connects reactants and products.
Verifying the Pathway: Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified TS correctly connects the desired reactants and products.
These calculations can clarify regioselectivity and chemoselectivity, such as predicting whether a reaction occurs on the benzonitrile ring or the pyridine ring. chemrxiv.org
Computational Exploration of Nonlinear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer (ICT), typically those with strong electron-donating groups (like -NH₂) and electron-accepting groups connected by a π-conjugated system, often exhibit large nonlinear optical (NLO) responses. ias.ac.in The pyridine ring and nitrile group can act as electron-withdrawing components, making this compound a candidate for NLO applications.
Computational methods can predict key NLO properties by calculating the molecule's response to an external electric field. Important parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). rsc.org The magnitude of the first hyperpolarizability (β) is a primary indicator of second-order NLO activity. researchgate.net These calculations are typically performed using DFT with a suitable functional and basis set. ymerdigital.com The results are often compared to a standard NLO material like urea (B33335) to gauge their potential. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insight into the charge transfer character responsible for the NLO properties. ias.ac.in
Table 3: Hypothetical Calculated NLO Properties for this compound. Note: Values are illustrative and would need to be calculated at a specific level of theory (e.g., B3LYP/6-311+G(d)). The hyperpolarizability of urea is a common benchmark.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | ~5.5 Debye |
| Mean Polarizability (α) | ~25 x 10⁻²⁴ esu |
| Total First Hyperpolarizability (β_tot) | ~20 x 10⁻³⁰ esu |
| β_tot / β_urea | ~50 |
Photophysical Properties and Optical Behavior of 2 Amino 6 Pyridin 3 Yl Benzonitrile
Absorption and Emission Characteristics
Detailed experimental data on the absorption and emission spectra of 2-Amino-6-(pyridin-3-yl)benzonitrile are not available in the scientific literature.
Solvent-Dependent Spectroscopic Behavior (Solvatochromism)
There are no published studies investigating the solvatochromic behavior of this compound. Such a study would involve measuring the absorption and emission spectra in a range of solvents with varying polarities to determine the effect of the solvent on the electronic transitions of the molecule.
Stokes Shift Analysis and Excited State Relaxation Dynamics
An analysis of the Stokes shift and the excited state relaxation dynamics for this specific compound has not been reported. This would require measurements of the absorption and emission maxima to calculate the Stokes shift and time-resolved fluorescence spectroscopy to investigate the dynamics of the excited state.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield of this compound has not been experimentally determined or reported in the literature. This value, which represents the efficiency of the fluorescence process, is a critical parameter in characterizing the photophysical properties of a compound.
Investigations into Intramolecular Charge Transfer (ICT) Processes
While ICT is a well-documented phenomenon in many aminobenzonitrile derivatives, scispace.comnih.govmdpi.com there are no specific investigations into ICT processes for this compound. Such studies would be necessary to understand the nature of its excited states and potential for dual fluorescence.
Mechanisms of Photoinduced Electron Transfer (PET)
The mechanisms of photoinduced electron transfer (PET) involving this compound have not been a subject of scientific investigation. Research in this area would explore the potential for this molecule to act as an electron donor or acceptor in photoinitiated reactions. umich.edunih.gov
Influence of Structural Modifications on Optical Responses
There is no available research on how structural modifications to this compound would influence its optical responses. Such studies would involve synthesizing and characterizing a series of derivatives to establish structure-property relationships.
General studies on similar aminopyridine scaffolds suggest that their emission characteristics can be tuned by altering the electronic properties of substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the emission wavelengths and affect the fluorescence quantum yields. These effects are often attributed to the modulation of intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation. Furthermore, the polarity of the solvent environment is also a critical factor that can influence the photophysical behavior of such compounds.
While these general principles are likely applicable to "this compound," the absence of specific research on its derivatives prevents a detailed discussion and the creation of data tables as per the user's instructions. Therefore, the requested article focusing solely on the tunable emission properties of "this compound" through chemical derivatization cannot be provided at this time due to the lack of available scientific literature on this specific topic.
Chemical Reactivity and Derivatization Strategies for 2 Amino 6 Pyridin 3 Yl Benzonitrile
Reactions Involving the Amino Group
The primary amino group attached to the benzonitrile (B105546) ring is a versatile handle for introducing a variety of substituents and for constructing new ring systems. Its nucleophilic character allows it to readily participate in acylation, alkylation, condensation, and cyclization reactions.
Acylation and Alkylation Reactions
The nucleophilic amino group of 2-Amino-6-(pyridin-3-yl)benzonitrile is expected to react with a range of acylating and alkylating agents. Acylation can be achieved using acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions to furnish the corresponding amides. For instance, reaction with acetyl chloride would yield N-(2-cyano-6-(pyridin-3-yl)phenyl)acetamide.
Alkylation of the amino group can be performed using alkyl halides or other electrophilic alkylating agents. These reactions would lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent.
A notable transformation involving the amino group is the palladium-catalyzed addition of arylboronic acids to 2-aminobenzonitrile (B23959) derivatives, which results in the formation of 2-aminobenzophenones. nih.govrsc.org This suggests that this compound could react with various arylboronic acids in the presence of a palladium catalyst to yield the corresponding 2-amino-6-(pyridin-3-yl)benzophenone derivatives.
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl chloride | N-(2-cyano-6-(pyridin-3-yl)phenyl)acetamide | Acylation |
| This compound | Methyl iodide | 2-(Methylamino)-6-(pyridin-3-yl)benzonitrile | Alkylation |
Condensation and Cyclization Reactions
The amino group, in conjunction with the adjacent nitrile, provides a pathway for the synthesis of various heterocyclic systems through condensation and cyclization reactions. For example, the condensation of 2-aminobenzonitrile with ketones or aldehydes can lead to the formation of quinazoline (B50416) derivatives. The reaction of 2-aminobenzonitrile with cyclohexanone, for instance, has been reported to yield quinazolinone structures. researchgate.netmdpi.com
Furthermore, the reaction of 2-aminobenzonitrile with carbon dioxide in the presence of a suitable catalyst can produce quinazoline-2,4(1H,3H)-dione. researchgate.net This suggests that this compound could be a valuable precursor for the synthesis of complex fused heterocyclic compounds.
Transformations of the Nitrile Functionality
The cyano group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amides, and amines.
Hydrolysis and Reduction Pathways
The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. The hydrolysis of cyanopyridines is a well-established process. For instance, 2-cyanopyridine (B140075) can be hydrolyzed to picolinamide, which can be further hydrolyzed to picolinic acid. google.comresearchgate.net Therefore, it is anticipated that the nitrile group of this compound can be selectively hydrolyzed to the corresponding amide or carboxylic acid.
Reduction of the nitrile group provides access to primary amines. A variety of reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, can be employed for this transformation. The electrochemical reduction of cyanopyridines has also been reported, offering a potentially milder method for this conversion. google.com
Table 2: Hydrolysis and Reduction Products of the Nitrile Group
| Starting Material | Reaction | Product |
|---|---|---|
| This compound | Hydrolysis (partial) | 2-Amino-6-(pyridin-3-yl)benzamide |
| This compound | Hydrolysis (complete) | 2-Amino-6-(pyridin-3-yl)benzoic acid |
Nucleophilic Additions to the Nitrile
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The electron-withdrawing nature of the adjacent pyridine (B92270) ring in cyanopyridines enhances this electrophilicity. For example, thiols can add to the nitrile group of 2-cyanopyridine derivatives to form thioimidates, which can then undergo further reactions. nih.gov This reactivity opens up possibilities for the derivatization of this compound with various nucleophiles.
Reactivity of the Pyridine Ring
The pyridine ring in this compound is an aromatic heterocycle with distinct reactivity patterns compared to benzene (B151609). The nitrogen atom in the ring deactivates it towards electrophilic substitution and directs incoming electrophiles to the 3- and 5-positions. quora.comquora.comresearchgate.netquimicaorganica.org Conversely, the ring is activated towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. stackexchange.comquimicaorganica.orgchemistry-online.comquora.com
Given that the benzonitrile moiety is at the 6-position of the pyridine ring in the parent structure, the reactivity of the pyridine ring in this compound will be influenced by the existing substituents. Electrophilic attack on the pyridine ring is expected to occur at the positions meta to the nitrogen atom (positions 3 and 5 of the pyridine ring). Since the benzonitrile group is attached at position 6, electrophilic substitution would likely be directed to the 3- and 5-positions of the pyridine ring itself.
Nucleophilic aromatic substitution on the pyridine ring is generally favored at the positions ortho and para to the nitrogen. In this molecule, the 2- and 4-positions of the pyridine ring would be the most likely sites for nucleophilic attack, provided there is a suitable leaving group at one of these positions.
Advanced Applications of 2 Amino 6 Pyridin 3 Yl Benzonitrile in Materials Science and Chemical Technologies
Organic Electronic Materials
The unique electronic properties of molecules containing both electron-donating (amino) and electron-withdrawing (benzonitrile, pyridine) groups often make them candidates for organic electronic materials. However, no studies were found that specifically investigate the use of 2-Amino-6-(pyridin-3-yl)benzonitrile in these applications.
Components in Organic Light-Emitting Diodes (OLEDs)
There is no published research detailing the use or performance of this compound as a component in Organic Light-Emitting Diodes (OLEDs). The pyridine-3,5-dicarbonitrile (B74902) moiety, a related structural unit, has been explored in the development of emitters for OLEDs, but this research does not extend to the specific compound .
Polymer Chemistry and Advanced Polymeric Materials
The bifunctional nature of this compound, with its reactive amino group and potential for coordination through the pyridine (B92270) nitrogen, suggests it could serve as a monomer or a functional additive in polymer synthesis. Nevertheless, a thorough search of the literature did not yield any studies on the incorporation of this compound into polymeric structures or its use in the development of advanced polymeric materials.
Catalysis and Ligand Design
The presence of a pyridine ring and an amino group provides two potential coordination sites for metal ions, making this compound a theoretical candidate for use as a ligand in coordination chemistry and catalysis. However, the potential of this molecule in these areas remains unexplored in the current body of scientific literature.
Role as a Ligand in Metal-Catalyzed Reactions
No research has been published on the synthesis of metal complexes with this compound as a ligand, nor on the application of such potential complexes in metal-catalyzed reactions.
Use as a Catalyst Precursor or Active Component
There is no evidence in the scientific literature to suggest that this compound has been investigated as a catalyst precursor or as an active component in any catalytic system.
Development of Chemical Sensors and Probes (Non-Biological Analytes)
There is no available research detailing the application of this compound in the development of chemical sensors or probes for the detection of non-biological analytes.
Supramolecular Chemistry and Self-Assembly
Specific studies on the supramolecular chemistry and self-assembly properties of this compound have not been reported in the accessible literature.
There are no published crystal structures or detailed analyses of the hydrogen bonding networks formed by this compound.
Information regarding the ability of this compound to form ordered supramolecular architectures is not available.
Future Research Directions and Perspectives for 2 Amino 6 Pyridin 3 Yl Benzonitrile
Development of More Sustainable and Efficient Synthetic Methodologies
The future synthesis of 2-Amino-6-(pyridin-3-yl)benzonitrile and its derivatives will likely prioritize green chemistry principles to enhance efficiency and minimize environmental impact. Traditional multi-step syntheses for pyridine (B92270) and benzonitrile (B105546) derivatives often involve harsh conditions, hazardous reagents, and significant waste production. acs.org Future methodologies are expected to move towards more sustainable alternatives.
Promising approaches include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often leads to cleaner reaction profiles compared to conventional heating. acs.orgucmerced.edu
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine three or more reactants in a single step, reducing the need for intermediate purification and minimizing solvent waste. acs.orgacs.org
Solvent-Free and Solid-State Reactions: Conducting reactions without a solvent or in the solid state, for example through mechanochemistry (ball milling), represents a significant step towards greener synthesis by eliminating the environmental burden of organic solvents. acs.orgucmerced.edu
Novel Catalytic Systems: The development of eco-friendly and reusable catalysts, such as those derived from natural sources or magnetic nanoparticles, can offer mild reaction conditions and straightforward catalyst recovery. researchgate.netsemanticscholar.org For instance, recent strategies for converting pyridines into benzonitriles via photochemical deconstruction and subsequent cycloaddition could offer a novel retrosynthetic pathway. researchgate.netresearchgate.net
A comparative table of potential synthetic approaches is presented below.
| Methodology | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, cleaner products. acs.org | Optimization of microwave parameters for coupling reactions. |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. acs.org | Design of a one-pot reaction combining pyridine and benzonitrile precursors. |
| Solvent-Free Synthesis | Elimination of hazardous solvents, simplified workup. ucmerced.edu | Exploration of mechanochemical or thermal solvent-free conditions. |
| Green Catalysis | Reusability, mild reaction conditions, reduced toxicity. researchgate.net | Development of a heterogeneous catalyst for the key C-C bond formation. |
Exploration of Novel Spectroscopic Characterization Techniques
While standard techniques like 1H and 13C NMR are fundamental, the complex electronic nature and potential for intricate intermolecular interactions of this compound call for more advanced characterization methods. Future research should leverage a suite of sophisticated spectroscopic techniques for a deeper understanding of its structural and dynamic properties.
Key areas for exploration include:
Advanced Nuclear Magnetic Resonance (NMR): Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and ROESY will be crucial for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. nih.govfrontiersin.org Given the presence of two nitrogen atoms, 15N NMR spectroscopy could provide invaluable insights into the electronic environment and bonding within the heterocyclic and nitrile groups. frontiersin.org
Vibrational Spectroscopy coupled with DFT: Detailed analysis of Fourier-transform infrared (FTIR) and FT-Raman spectra, supported by Density Functional Theory (DFT) calculations, can provide a precise assignment of vibrational modes. nih.gov This correlation between experimental and computed data is essential for confirming the molecular structure and understanding its conformational properties.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the molecule's three-dimensional geometry, bond lengths, bond angles, and intermolecular packing in the solid state. This is particularly important for understanding potential hydrogen bonding involving the amino group and the pyridine nitrogen.
Refinement of Computational Models for Enhanced Predictive Capability
Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental design. For this compound, refining computational models will be essential for accurately predicting its behavior and designing new derivatives with specific functions.
Future computational efforts should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a wide range of properties, including optimized geometries, electronic structures (such as HOMO-LUMO energy levels), dipole moments, and molecular electrostatic potential (MEP) maps. nih.govnih.gov These calculations can help rationalize the molecule's reactivity and intermolecular interactions.
Time-Dependent DFT (TD-DFT): To understand the optical properties, TD-DFT calculations can simulate UV-visible absorption and emission spectra. researchgate.net This allows for the prediction of photophysical characteristics and provides a basis for designing molecules with tailored colors and fluorescence.
Modeling of Excited States and Non-Linear Optical (NLO) Properties: For applications in optoelectronics, computational models can predict NLO properties like polarizability and hyperpolarizability. nih.govnih.gov Understanding these properties is key to developing materials for technologies such as optical switching. mdpi.com
Advanced Methods for Intermolecular Interactions: For studying interactions with other molecules or in condensed phases, more advanced methods that accurately describe non-covalent interactions, such as explicitly correlated coupled-cluster methods, could be employed to generate highly accurate potential energy surfaces, as has been demonstrated for benzonitrile complexes. nih.gov
Designing Derivatives with Tailored Optical and Electronic Properties
The core structure of this compound serves as an excellent scaffold for designing new molecules with customized optical and electronic properties. The amino group acts as an electron donor, while the benzonitrile and pyridine moieties have electron-withdrawing characteristics, creating an intrinsic donor-acceptor system.
Future design strategies could include:
Modulation of Donor-Acceptor Strength: By substituting the amino group with stronger or weaker electron-donating groups, or by modifying the pyridine and benzonitrile rings with additional electron-withdrawing or -donating substituents, the intramolecular charge transfer (ICT) character can be finely tuned. This will directly impact the absorption and emission wavelengths.
Development of Novel Fluorophores: The inherent fluorescence potential of such donor-acceptor systems can be harnessed to create novel emitters for Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org Research could focus on designing derivatives that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs.
Synthesis of NLO-Active Materials: Strategic placement of functional groups can significantly enhance the non-linear optical response of the molecule, making its derivatives candidates for applications in photonics and optical data processing.
The table below illustrates potential modifications and their expected impact on properties.
| Modification Site | Example Substituent | Predicted Effect on Properties | Potential Application |
| Amino Group | Dimethylamino, Carbazole | Increased electron-donating strength, red-shifted emission. | Red/Orange OLED Emitters |
| Phenyl Ring | Methoxy, Fluoro | Tuning of HOMO/LUMO levels, altered emission wavelength. | Color-tuned Fluorophores |
| Pyridyl Ring | Electron-withdrawing groups | Enhanced acceptor character, potential for TADF. | High-efficiency blue OLEDs |
Integration into Hybrid Material Systems for Synergistic Effects
The functional groups within this compound make it an ideal candidate for integration into hybrid organic-inorganic materials, where it can act as a ligand or a functional component to create materials with synergistic properties.
Future research could explore:
Quantum Dot (QD) Surface Ligands: The pyridine group is known to be an effective anchoring group for passivating the surface of semiconductor quantum dots. acs.org Using derivatives of this compound as surface ligands could enhance charge injection and improve the efficiency and stability of QD-based light-emitting diodes (QD-LEDs). acs.orgresearchgate.net The electronic properties of the benzonitrile moiety could further modulate charge transfer at the QD surface. ucmerced.edu
Metal-Organic Frameworks (MOFs): The molecule can be designed as a multitopic organic linker for the construction of novel MOFs. The pyridine and nitrile nitrogen atoms, along with a carboxylated version of the benzonitrile ring, could coordinate to metal centers, creating porous frameworks with tailored chemical environments for applications in gas storage, separation, or catalysis. researchgate.net
Perovskite Solar Cells (PSCs): Organic ligands play a crucial role in passivating defects and improving the stability of perovskite films. nih.govfrontiersin.org The pyridine and amino groups could interact with the perovskite surface, potentially reducing non-radiative recombination and enhancing device performance and longevity.
Expansion into Emerging Areas of Chemical Technology
The unique electronic and structural features of this compound and its future derivatives open doors to a variety of emerging technological applications.
Potential areas for expansion include:
Fluorescent Sensors: Pyridine-based fluorophores are widely used as sensors for detecting metal ions and other analytes. Derivatives of this compound could be designed to exhibit changes in their fluorescence upon binding to specific targets, enabling their use in environmental monitoring or biological imaging.
Molecular Switches: The potential for photoinduced isomerization or changes in electronic state could be explored to develop molecular switches. mdpi.com Such molecules, which can be reversibly toggled between two or more states by an external stimulus like light, are of interest for data storage and molecular electronics.
Bioisosteric Replacement in Medicinal Chemistry: In drug discovery, benzonitriles are sometimes used as bioisosteres for pyridines to modulate properties like metabolic stability and target binding. researchgate.net The this compound scaffold could serve as a starting point for designing novel bioactive compounds where the interplay between the two nitrogen-containing rings is explored for therapeutic benefit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
